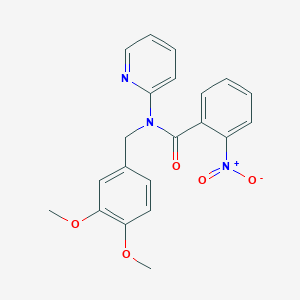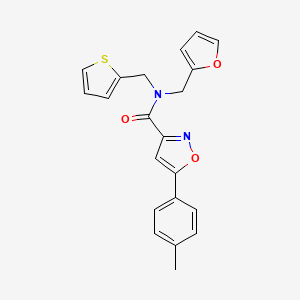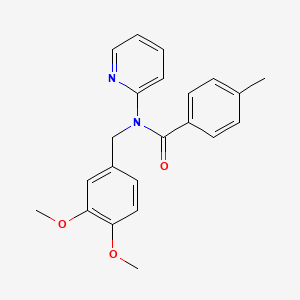![molecular formula C21H26N2O3S B11346017 1-[(2-methylbenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11346017.png)
1-[(2-methylbenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a carboxamide group, and two methylphenyl groups attached to the piperidine ring and the methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the methylphenyl and methanesulfonyl groups. The general synthetic route can be summarized as follows:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Attachment of Methylphenyl Groups: The methylphenyl groups can be attached through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst, such as aluminum chloride.
Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of N-(3-Methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products with nucleophiles.
Aplicaciones Científicas De Investigación
N-(3-Methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chloro-2-methylphenyl)piperidine-4-carboxamide
- 2,2-Dimethyl-N-(3-methylphenyl)propanamide
Uniqueness
N-(3-Methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to the presence of both methylphenyl and methanesulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H26N2O3S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-16-6-5-9-20(14-16)22-21(24)18-10-12-23(13-11-18)27(25,26)15-19-8-4-3-7-17(19)2/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24) |
Clave InChI |
PCYJMJOBQMKSQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11345938.png)
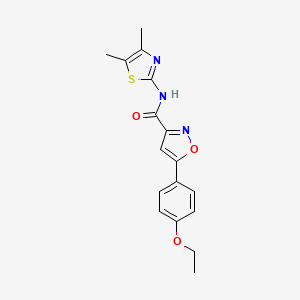
![N-[4-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11345942.png)
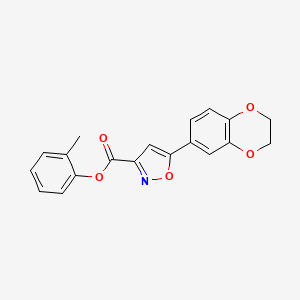
![Methyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11345957.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11345962.png)
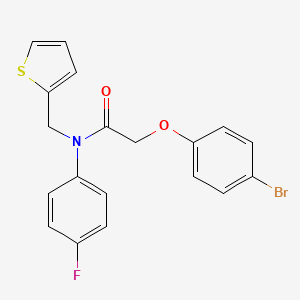
![1-butyl-4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11345970.png)
![2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B11345978.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11345983.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11345985.png)
